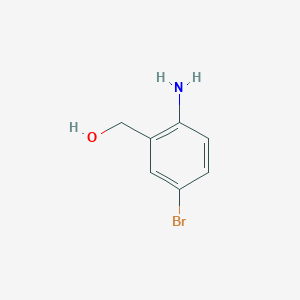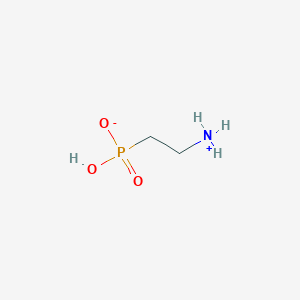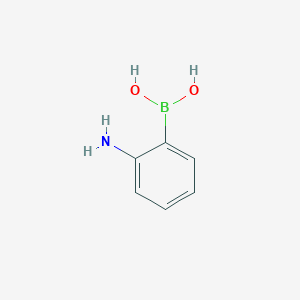
4,5-Bis(benzyloxy)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(benzyloxy)-2-methylbenzoic acid is an organic compound characterized by the presence of two benzyloxy groups attached to a methylbenzoic acid core
Mechanism of Action
Target of Action
Similar compounds such as 3,5-bis((4′-carboxylbenzyl)oxy)benzoic acid have been used in the synthesis of coordination polymers . These polymers have been found to interact with transition-metal salts .
Mode of Action
It’s worth noting that related compounds have been used to form coordination polymers, which interact with transition-metal salts . This interaction could potentially lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Related compounds have been shown to interact with transition-metal salts, suggesting potential involvement in metal-related biochemical pathways .
Result of Action
Related compounds have been shown to form coordination polymers, which can interact with transition-metal salts . This suggests that 4,5-Bis(benzyloxy)-2-methylbenzoic acid may have similar effects.
Action Environment
It’s worth noting that the formation of coordination polymers by related compounds is influenced by factors such as ph .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid typically involves the protection of hydroxyl groups followed by the introduction of benzyloxy groups. One common method includes the reaction of 4,5-dihydroxy-2-methylbenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(benzyloxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the parent hydroxy compound.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: Formation of 4,5-dihydroxy-2-methylbenzoic acid.
Reduction: Formation of 4,5-dihydroxy-2-methylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4,5-Bis(benzyloxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4,5-Dihydroxy-2-methylbenzoic acid: Lacks the benzyloxy groups but shares the same core structure.
4,5-Bis(methoxy)-2-methylbenzoic acid: Contains methoxy groups instead of benzyloxy groups.
Uniqueness: 4,5-Bis(benzyloxy)-2-methylbenzoic acid is unique due to the presence of benzyloxy groups, which can significantly alter its chemical and physical properties compared to similar compounds. These groups can influence the compound’s reactivity, solubility, and potential biological activity.
Properties
IUPAC Name |
2-methyl-4,5-bis(phenylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-16-12-20(25-14-17-8-4-2-5-9-17)21(13-19(16)22(23)24)26-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWYGJMNFRFOFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564745 |
Source


|
| Record name | 4,5-Bis(benzyloxy)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127531-39-9 |
Source


|
| Record name | 4,5-Bis(benzyloxy)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)










